

# The Discovery and History of Mannose-Binding Lectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | mannose-binding protein C |           |
| Cat. No.:            | B1174731                  | Get Quote |

#### Introduction

Mannose-binding lectin (MBL), also known as mannan-binding protein (MBP), is a crucial component of the innate immune system.[1][2][3] This calcium-dependent serum protein functions as a pattern recognition molecule, identifying carbohydrate patterns on the surfaces of a wide array of pathogens, including bacteria, viruses, fungi, and protozoa.[2][3][4] Upon binding, MBL can initiate the lectin pathway of the complement system, leading to opsonization and phagocytosis of the invading microorganisms, or act directly as an opsonin.[2][3] Produced primarily by the liver, MBL represents a first line of defense against infection, acting before the adaptive immune response is mounted.[5][6] This guide provides an in-depth exploration of the discovery, history, structure, function, and clinical significance of MBL research, tailored for researchers, scientists, and drug development professionals.

# A Journey of Discovery: The History of MBL Research

The path to understanding mannose-binding lectin has been a multi-decade journey, with key milestones contributed by researchers across biochemistry, microbiology, and immunodeficiency.

1960s-1970s: The Unnamed Inhibitor and Early Isolations

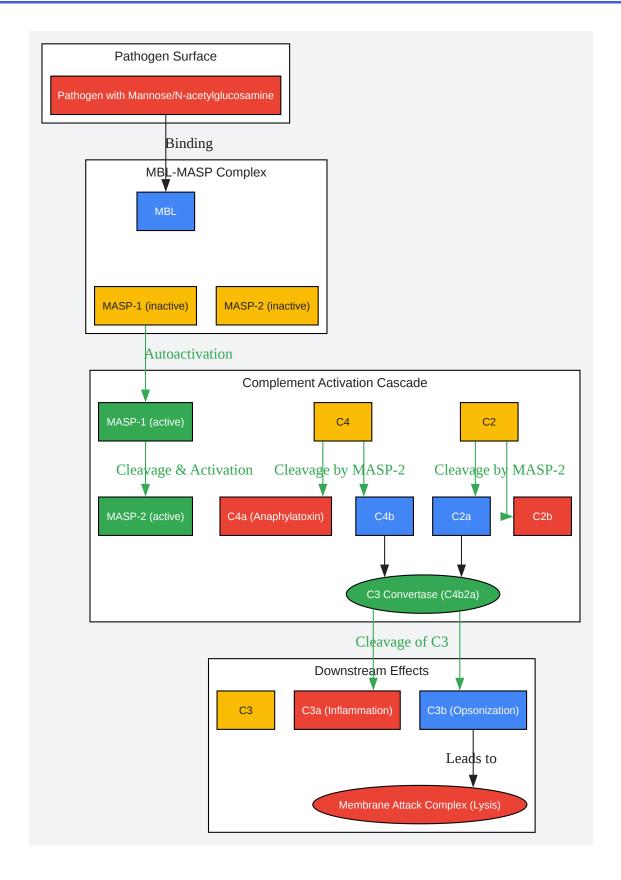


- The story of MBL can be traced back to the work of Sir Frank Macfarlane Burnet and John McCrea, who identified a β-inhibitor in serum capable of inactivating the influenza virus.
   This inhibitor was later identified as MBL.[1]
- In 1975, the existence of mammalian serum lectins was first predicted.
- The protein was first isolated in 1978 from rabbit liver cytosolic fractions by Kawasaki and colleagues.[1] Subsequently, MBL was isolated from both human and rat livers.[1]
- 1980s: Linking MBL to Complement Activation
  - A pivotal moment in MBL research occurred in 1987 when Ikeda et al. demonstrated that
    the protein could activate the classical pathway of complement.[1] This discovery provided
    the first insight into its functional role in host defense.
- 1990s: Unraveling the Lectin Pathway and Genetic Basis of Deficiency
  - In 1991, the complete nucleotide sequence of the human MBL2 gene was determined in two British children with recurrent infections and low MBL levels, establishing the genetic basis for MBL deficiency.[1]
  - Research in 1992 by Matsushita and Fujita identified a novel complement enzyme in serum, initially thought to generate the C3 convertase of the classical pathway.[1] This activity was later found to be mediated by MBL-associated serine protease-2 (MASP-2), solidifying the existence of a distinct third pathway of complement activation, now known as the lectin pathway.[1][7]

# The Molecular Architecture of Mannose-Binding Lectin

MBL belongs to the collectin family of proteins, characterized by the presence of a collagen-like region and a C-type lectin domain.[2][8] The basic structural unit of MBL is a homotrimer of three identical polypeptide chains.[4] These subunits then oligomerize to form higher-order structures, typically dimers to hexamers, which appear structurally like a "bunch of tulips".[2][3] This oligomeric arrangement is crucial for its function, as it allows for the high-avidity binding to the repeating carbohydrate patterns found on microbial surfaces.[4][8]




Each polypeptide chain consists of four distinct domains:

- A cysteine-rich N-terminal region.[4]
- A collagen-like domain.[4]
- An α-helical coiled-coil "neck" region.[4]
- A C-terminal carbohydrate-recognition domain (CRD).[4]

### **The Lectin Pathway of Complement Activation**

MBL circulates in the blood in a complex with MBL-associated serine proteases (MASPs), primarily MASP-1 and MASP-2.[2][3][9] The binding of MBL's CRDs to specific carbohydrate patterns on a pathogen's surface induces a conformational change in the MBL-MASP complex, leading to the autoactivation of MASP-1, which then cleaves and activates MASP-2.[7] Activated MASP-2 subsequently cleaves complement components C4 and C2, initiating a cascade of events that culminates in the formation of the C3 convertase (C4b2a).[7][10] The C3 convertase is a central enzyme in the complement system, leading to opsonization, inflammation, and the formation of the membrane attack complex, which can directly lyse pathogens.[2]





Click to download full resolution via product page

Caption: The Lectin Pathway of Complement Activation initiated by MBL.



### **Genetics of MBL and MBL Deficiency**

The human MBL gene, MBL2, is located on chromosome 10.[2][3] Three single nucleotide polymorphisms (SNPs) in exon 1 of the MBL2 gene have been identified that significantly impact the structure and function of the MBL protein.[1][8][11] These mutations lead to the substitution of amino acids in the collagen-like region, which disrupts the formation of stable, high-order oligomers, resulting in lower circulating levels of functional MBL.[1][8] Additionally, polymorphisms in the promoter region of the MBL2 gene can also influence the level of MBL expression.[8]

MBL deficiency is a common immunodeficiency, with a prevalence that varies among different ethnic populations.[1][11] It is generally inherited as an autosomal recessive trait.[12]

| MBL Deficiency<br>Level | Genotype                          | Approximate Serum MBL Concentration | Approximate<br>Prevalence           |
|-------------------------|-----------------------------------|-------------------------------------|-------------------------------------|
| Markedly Reduced        | Homozygous for exon 1 mutations   | <100 ng/mL                          | Up to 5% of the population          |
| Moderately Reduced      | Heterozygous for exon 1 mutations | <400 ng/mL                          | Approximately 30% of the population |

Table 1: MBL Deficiency Levels and Prevalence.[12]

## **Clinical Significance of MBL Deficiency**

While many individuals with MBL deficiency remain healthy, low levels of MBL have been associated with an increased susceptibility to a variety of infections, particularly in infants, young children, and immunocompromised individuals.[12][13][14] MBL deficiency has also been linked to an increased risk and severity of certain autoimmune and inflammatory diseases.[1][8]



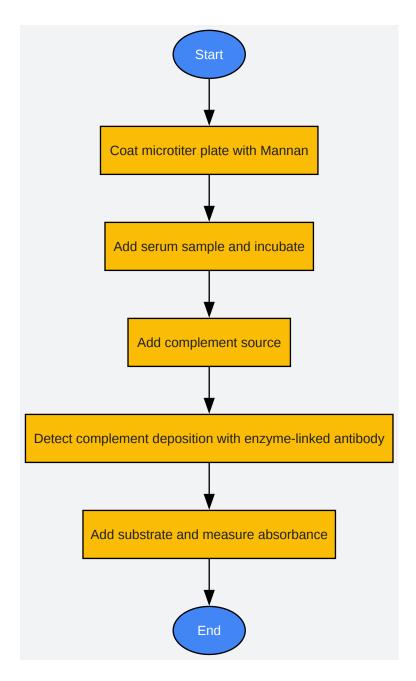
| Disease Category                                                                                                                  | Associated Conditions                                                                                         |
|-----------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Infections                                                                                                                        | Recurrent respiratory tract infections, pneumonia, meningitis, sepsis.[13][14][15]                            |
| Increased susceptibility to infections with Streptococcus pneumoniae, Neisseria meningitidis, and Staphylococcus aureus.[12] [15] |                                                                                                               |
| Autoimmune Diseases                                                                                                               | Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis.[8][12][16]                                          |
| Other Conditions                                                                                                                  | Cystic fibrosis (associated with earlier onset of Pseudomonas aeruginosa infection and poorer prognosis).[16] |

Table 2: Clinical Associations of MBL Deficiency.

### **Key Experimental Protocols in MBL Research**

The study of MBL has relied on a variety of experimental techniques to elucidate its structure, function, and clinical relevance. Below are outlines of key experimental protocols.

### **MBL-Dependent Complement Activation Assay**


This assay measures the functional activity of the MBL pathway.

- Plate Coating: Microtiter plates are coated with mannan from Saccharomyces cerevisiae to provide a ligand for MBL.
- Serum Incubation: A serum sample containing MBL is added to the wells and incubated to allow MBL to bind to the mannan.
- Complement Activation: A source of complement (e.g., MBL-deficient serum or purified complement components) is added.
- Detection of Complement Deposition: The deposition of a specific complement component, such as C4 or C3, is detected using a specific antibody conjugated to an enzyme (e.g.,



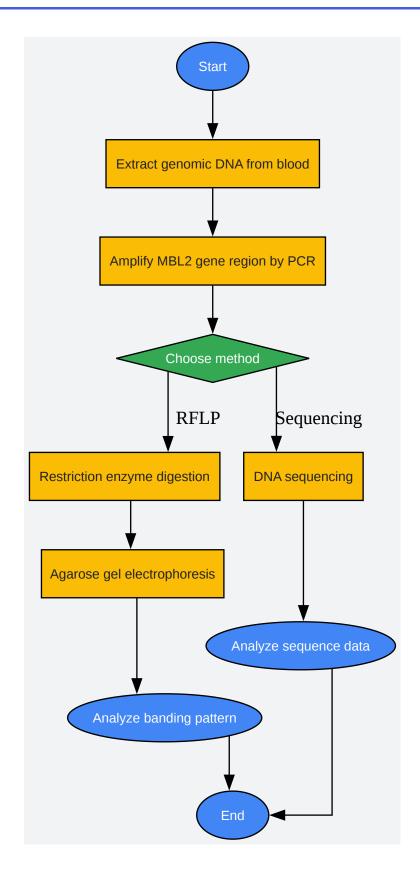
horseradish peroxidase).

 Substrate Addition and Measurement: A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically, which is proportional to the amount of complement activation.



Click to download full resolution via product page

Caption: Workflow for an MBL-dependent complement activation assay.




#### **Genotyping of MBL2 Polymorphisms**

Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis or DNA sequencing is commonly used to identify the SNPs in the MBL2 gene.

- DNA Extraction: Genomic DNA is extracted from a patient's blood sample.
- PCR Amplification: Specific primers are used to amplify the region of the MBL2 gene containing the polymorphisms of interest (e.g., exon 1).
- Restriction Enzyme Digestion (for RFLP): The PCR product is incubated with a restriction
  enzyme that recognizes and cuts the DNA at a site that is either created or abolished by the
  SNP.
- Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis. The resulting banding pattern indicates the presence or absence of the SNP.
- DNA Sequencing (alternative to RFLP): The PCR product is sequenced to directly determine the nucleotide sequence and identify any polymorphisms.





Click to download full resolution via product page

Caption: Workflow for genotyping MBL2 polymorphisms.



#### Conclusion

From its initial discovery as an antiviral serum component to its current status as a key pattern recognition molecule of the innate immune system, the study of mannose-binding lectin has significantly advanced our understanding of host defense. Research into MBL has not only elucidated a third pathway of complement activation but has also highlighted the clinical consequences of its deficiency, linking it to a range of infectious and autoimmune diseases. For drug development professionals, MBL represents a potential therapeutic target and a biomarker for disease susceptibility. Future research will likely focus on further unraveling the complex role of MBL in health and disease, exploring the therapeutic potential of MBL replacement therapy, and investigating its interactions with other components of the immune system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mannose-binding lectin in innate immunity: past, present and future PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose-binding lectin (MBL) [bio.davidson.edu]
- 3. Mannan-binding lectin Wikipedia [en.wikipedia.org]
- 4. Mannose-Binding Lectin: Biologic Characteristics and Role in the Susceptibility to Infections and Ischemia-Reperfusion Related Injury in Critically III Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The role of the mannose-binding lectin in innate immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Mannose-binding lectin: structure, function, genetics and disease associations PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. The mannan-binding lectin pathway of complement activation: biology and disease association PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MBL Pathway of Complement Analysis Protocol Creative Biolabs [creative-biolabs.com]
- 11. Mannose-binding lectin in innate immunity: past, present and future PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. immunodeficiencysearch.com [immunodeficiencysearch.com]
- 13. Lectin pathway Wikipedia [en.wikipedia.org]
- 14. immunodeficiencyuk.org [immunodeficiencyuk.org]
- 15. immunodeficiencyuk.org [immunodeficiencyuk.org]
- 16. sinobiological.com [sinobiological.com]
- To cite this document: BenchChem. [The Discovery and History of Mannose-Binding Lectin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174731#discovery-and-history-of-mannose-binding-lectin-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





